molecular formula C11H11N3O B1613049 3-[(6-Methylpyrazin-2-yl)oxy]aniline CAS No. 915707-61-8

3-[(6-Methylpyrazin-2-yl)oxy]aniline

Cat. No.: B1613049
CAS No.: 915707-61-8
M. Wt: 201.22 g/mol
InChI Key: ZFDWDKWQAXTCSU-UHFFFAOYSA-N
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Description

Structural Significance within Pyrazine (B50134) and Aniline (B41778) Chemistry

The structure of 3-[(6-Methylpyrazin-2-yl)oxy]aniline is a deliberate amalgamation of two fundamental heterocyclic and aromatic systems. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in many biologically active compounds. mdpi.com The presence of the nitrogen atoms influences the electron distribution within the ring, making it a key component in designing molecules that can interact with biological targets. mdpi.com

The aniline portion of the molecule, a benzene (B151609) ring substituted with an amino group, is a cornerstone of synthetic chemistry. geeksforgeeks.org The amino group is a versatile functional handle, allowing for a wide range of chemical transformations such as acylation, alkylation, and diazotization. The position of the amino group on the phenyl ring relative to the ether linkage in this compound is crucial for its utility as a building block.

The ether bond connecting the pyrazine and aniline moieties provides a degree of conformational flexibility, which can be a significant factor in the interaction of derivative molecules with their biological targets. The methyl group on the pyrazine ring can also influence the molecule's properties, including its solubility and metabolic stability.

Contextual Importance of Aryloxy Pyrazines in Heterocyclic Science

Aryloxy pyrazine derivatives, the class of compounds to which this compound belongs, have garnered considerable attention in the field of heterocyclic science, particularly for their potential as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.

Research has shown that the 2,6-disubstituted pyrazine core is a promising scaffold for the development of kinase inhibitors. nih.gov For instance, derivatives of 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase involved in cell growth and proliferation. nih.gov In these structures, an aryloxy or anilino substituent at the 6-position of the pyrazine ring often plays a key role in the molecule's binding affinity and selectivity. The structural motifs present in this compound make it a relevant precursor for the synthesis of such kinase inhibitors.

The broader class of pyrazine derivatives has been extensively studied for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com This highlights the general importance of the pyrazine heterocycle as a "privileged structure" in medicinal chemistry, and by extension, the value of building blocks like this compound that provide access to novel pyrazine-containing compounds.

Overview of Aniline-Derived Building Blocks in Complex Molecule Synthesis

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. geeksforgeeks.org The reactivity of the aniline core allows for its incorporation into larger molecular frameworks through various chemical reactions. geeksforgeeks.org For example, the amino group can be readily transformed into an amide, a sulfonamide, or other functional groups, enabling the construction of diverse molecular architectures.

In the context of drug discovery, aniline-based building blocks are frequently employed to introduce a phenylamino (B1219803) group, which can be crucial for a molecule's biological activity. However, the use of aniline derivatives is not without its challenges. The metabolic oxidation of the aniline ring can sometimes lead to the formation of reactive metabolites. This has led to research into developing aniline bioisosteres or modified aniline structures with improved metabolic stability.

Despite these considerations, the versatility and synthetic accessibility of aniline derivatives ensure their continued importance in the synthesis of complex molecules. Compounds like this compound, which combine the features of an aniline with other important pharmacophores like the pyrazine ring, represent a strategic approach to designing building blocks with tailored properties for specific applications in areas like the development of targeted therapeutics. nih.govrenyi.huresearchgate.net

Properties

IUPAC Name

3-(6-methylpyrazin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWDKWQAXTCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640387
Record name 3-[(6-Methylpyrazin-2-yl)oxy]aniline
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-61-8
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Methylpyrazin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 6 Methylpyrazin 2 Yl Oxy Aniline and Analogous Structures

Strategic Retrosynthetic Deconstruction of the Target Molecule

A logical retrosynthetic analysis of the target molecule, 3-[(6-Methylpyrazin-2-yl)oxy]aniline, identifies the central ether C-O bond as the primary point for disconnection. This bond can be formed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. This leads to two principal synthetic routes originating from key starting materials.

Route A involves the coupling of a pre-formed aniline (B41778) derivative with a pyrazine (B50134) electrophile. The disconnection of the ether bond reveals 3-aminophenol (B1664112) and a reactive pyrazine derivative, typically 2-halo-6-methylpyrazine (where halo is Cl, Br, or I).

Route B employs a nitrophenol precursor, which offers different reactivity and solubility profiles. The initial disconnection of the ether bond points to 3-nitrophenol and 2-halo-6-methylpyrazine . A subsequent retrosynthetic step, a nitro group reduction (NGR), leads back to the aniline functionality in the final step of the synthesis.

Both routes rely on the availability of 2-chloro-6-methylpyrazine , a versatile and commercially available building block used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnih.govsigmaaldrich.com

Establishment of Carbon-Oxygen and Carbon-Nitrogen Bonds

The forward synthesis requires robust methods for creating the key ether linkage and ensuring the correct placement and functionality of the aniline group.

The formation of the pyrazinyl ether bond is the cornerstone of the synthesis. This is typically achieved through the reaction of a phenol (B47542) with a halogenated pyrazine. Given the electron-deficient nature of the pyrazine ring, it is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halide.

A common approach is the Williamson-type ether synthesis under basic conditions. The phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide, which then displaces the halide from the pyrazine ring. A relevant published procedure for a similar heterocyclic system involves stirring the phenolic compound with a strong base like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) before adding the chloro-heterocycle. webofproceedings.org This method is effective for generating the desired ether linkage.

Table 1: Representative Conditions for SNAr Etherification

Reactant 1 Reactant 2 Base Solvent Temperature Outcome
3-Nitrophenol 2-Chloro-6-methylpyrazine K₂CO₃ or Cs₂CO₃ DMF or DMSO 80-120 °C Formation of 2-((3-nitrophenoxy)methyl)pyrazine

This table presents plausible reaction conditions based on analogous transformations reported in the literature.

The aniline moiety is either present from the start of the coupling reaction or is generated in a final step.

If the synthesis proceeds via Route B using 3-nitrophenol, the resulting intermediate, 2-((3-nitrophenoxy)methyl)pyrazine , must undergo a nitro group reduction to yield the final product. This is a standard and high-yielding transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice often depending on the tolerance of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is clean but may not be suitable if other reducible groups are present.

Metal/Acid Reduction: A classic method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl). Stannous chloride (SnCl₂) in an organic solvent is another mild and effective option. google.com

If Route A is chosen, the aniline is already incorporated via the 3-aminophenol starting material. The primary challenge in this case is the potential for the amine group to compete as a nucleophile in the etherification step or to interfere with catalytic processes. Protection of the amine group may sometimes be necessary, though direct coupling is often achievable with careful selection of reaction conditions.

Advanced Catalytic Approaches in Scaffold Assembly

Modern organic synthesis heavily relies on transition metal catalysis to achieve bond formations that are difficult under classical conditions. The synthesis of diaryl ethers like this compound benefits significantly from these advanced methods.

Palladium- and copper-based catalytic systems are the most prominent for C-O cross-coupling reactions. These methods often proceed under milder conditions and with greater functional group tolerance than traditional SNAr reactions.

The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand to facilitate the reaction at lower temperatures (80-120 °C). nih.govmdpi.com The choice of ligand, often a diamine or a phenanthroline derivative, is crucial for an efficient catalytic cycle. nih.gov

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a powerful palladium-catalyzed route to diaryl ethers. organic-chemistry.orgwikipedia.org These reactions employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. Sterically hindered biarylphosphine ligands are particularly effective, enabling the coupling of a wide range of aryl and heteroaryl halides with phenols.

Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis

Reaction Name Metal Catalyst Typical Ligands Base Common Solvents Key Advantages
Ullmann Condensation CuI, Cu₂O, CuO-NPs mdpi.com 1,10-Phenanthroline, L-proline, Diamines Cs₂CO₃, K₂CO₃, K₃PO₄ DMF, DMSO, Toluene Lower cost of copper, effective for electron-deficient halides. wikipedia.orgorganic-chemistry.org

| Buchwald-Hartwig Etherification | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, XPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | High functional group tolerance, milder conditions, broader substrate scope. wikipedia.org |

Direct C-H functionalization represents a cutting-edge strategy in organic synthesis, aiming to form bonds by activating C-H bonds directly, thus avoiding the need for pre-functionalized starting materials like halides. While specific application to the direct C-O coupling of a pyrazine and a phenol to form the target molecule is not widely documented, the principles are applicable for creating analogous structures.

For instance, a pyrazine ring, once incorporated into a larger molecule, could be further derivatized using C-H activation. Similarly, the aniline portion of the molecule could be selectively functionalized at an ortho position through directing-group-assisted C-H activation, a powerful tool for building molecular complexity. This approach offers a more atom-economical and step-efficient route for generating libraries of related compounds for further research.

Development of Stereoselective Synthetic Pathways

The development of stereoselective synthetic pathways for this compound and its analogs is a nuanced area of research. While the target molecule itself does not possess a traditional chiral center, the concept of atropisomerism can arise in sterically hindered biaryl ethers, leading to non-superimposable mirror images. Although significant steric hindrance is not immediately apparent in the parent compound, the principles of stereoselective synthesis become highly relevant for more complex analogs.

Research into the stereoselective synthesis of related heterocyclic compounds provides valuable insights. For instance, the asymmetric synthesis of pyrazole (B372694) derivatives has been achieved using chiral auxiliaries like (R)- and (S)-tert-butanesulfinamide. bohrium.com This approach involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine, followed by stereoselective addition and subsequent cyclization to yield chiral pyrazole derivatives. bohrium.com A similar strategy could be envisioned for pyrazinyl ether analogs where a chiral center is present elsewhere in the molecule.

Furthermore, the direct asymmetric intramolecular aza-Friedel-Crafts reaction, catalyzed by chiral phosphoric acids, has been successfully employed for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. acs.org This highlights the potential of chiral catalysts to control the stereochemistry of reactions involving pyrazine-containing polycyclic systems.

Another avenue for stereoselectivity is the dynamic kinetic resolution of intermediates. While not directly applied to this specific class of ethers, the concept of using enzymes or chiral catalysts to selectively react with one enantiomer of a racemic intermediate is a powerful tool in asymmetric synthesis and could be adapted for suitable precursors.

While no direct methods for the stereoselective synthesis of this compound focusing on atropisomerism have been prominently reported, the synthesis of axially chiral biaryls through transition metal-catalyzed asymmetric C-H functionalization is a rapidly advancing field. organic-chemistry.org These methods could potentially be adapted for the synthesis of sterically demanding pyrazinyl aryl ether atropisomers.

Principles of Sustainable Synthesis in this compound Production

The principles of sustainable or "green" chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One of the primary strategies for the sustainable synthesis of diaryl ethers is the use of more environmentally benign catalytic systems. Traditional Ullmann condensations often require stoichiometric amounts of copper and harsh reaction conditions. nih.govorganic-chemistry.org Modern approaches have focused on developing catalytic versions with lower catalyst loadings and milder conditions. For instance, the use of copper nanoparticles (Cu-NPs) and various supported copper catalysts has shown promise in Ullmann-type C-O cross-coupling reactions, often with improved yields and easier catalyst recovery.

Palladium-catalyzed Buchwald-Hartwig etherification is another key reaction for forming the diaryl ether bond. nih.gov Advances in ligand design have enabled these reactions to proceed under milder conditions and with lower catalyst loadings, contributing to a more sustainable process. The use of highly active and air-stable pre-catalysts also simplifies the reaction setup and reduces waste.

The choice of solvent is a critical aspect of green chemistry. Many traditional cross-coupling reactions employ high-boiling, polar aprotic solvents like DMF or NMP, which have environmental and health concerns. Research is actively exploring the use of greener solvents. For example, a method for the synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to the target compound, has been developed using the greener solvent tert-amyl alcohol in a continuous-flow system catalyzed by an immobilized lipase. nih.gov This biocatalytic approach not only uses a more sustainable solvent but also operates at a lower temperature (45 °C) with short reaction times. nih.gov

Furthermore, solvent-less reaction conditions or the use of reactive eutectic media represent a significant step towards sustainable synthesis. A microwave-irradiated, rapid synthesis of poly(hydroxyalkyl)pyrazines in a reactive eutectic medium of ammonium (B1175870) formate (B1220265) and monosaccharides has been reported, demonstrating excellent atom economy and fast reaction rates. rsc.org

The synthesis of heteroaryl ethers from azine N-oxides using an in situ generated phosphonium (B103445) salt catalyst in an eco-friendly solvent is another example of a sustainable approach. This method boasts high atom economy and avoids the need for pre-functionalized heteroaromatics. researchgate.net Iron(III)-catalyzed C-H activation under air using a mild oxidant also presents a cost-effective and sustainable protocol for synthesizing diverse heterocyclic ethers, avoiding the need for expensive and toxic metals. bohrium.comresearchgate.net

A plausible and commonly employed synthetic route for this compound would involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. A likely approach is the reaction of 2-halo-6-methylpyrazine (where halo is typically chloro or bromo) with 3-aminophenol in the presence of a suitable base.

A recent study detailed the synthesis of a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, which provides a strong precedent for the synthesis of the target compound's core structure. In this work, a key intermediate was formed via a condensation reaction, which was then further derivatized through nucleophilic substitution and palladium-catalyzed amination reactions. The yields for these subsequent reactions ranged from 53% to 90%.

Based on this and general principles of diaryl ether synthesis, a hypothetical reaction table for the synthesis of this compound via an Ullmann-type coupling is presented below.

Table 1: Hypothetical Reaction Conditions for Ullmann-type Synthesis of this compound
Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-6-methylpyrazine3-AminophenolCuI (10 mol%)K₂CO₃ (2 eq)DMF120-14012-2460-80
2-Bromo-6-methylpyrazine3-AminophenolCu₂O (5 mol%)Cs₂CO₃ (2 eq)Dioxane100-1208-1670-90
2-Chloro-6-methylpyrazine3-AminophenolPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.5 eq)Toluene80-1006-1275-95*

*Yields are estimated based on analogous reactions reported in the literature and are for illustrative purposes.

Similarly, a Buchwald-Hartwig etherification could be employed.

Table 2: Hypothetical Reaction Conditions for Buchwald-Hartwig Synthesis of this compound
Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Bromo-6-methylpyrazine3-AminophenolPd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄ (2 eq)Toluene/t-BuOH1001270-85
2-Chloro-6-methylpyrazine3-AminophenolPd(OAc)₂ (2 mol%), BrettPhos (4 mol%)LHMDS (1.5 eq)THF651865-80

*Yields are estimated based on analogous reactions reported in the literature and are for illustrative purposes.

These tables illustrate the typical parameters that would be optimized for the synthesis of the target compound, drawing on established knowledge in the field of cross-coupling reactions.

Mechanistic Investigations of Chemical Transformations Involving the 3 6 Methylpyrazin 2 Yl Oxy Aniline Core

Reaction Pathway Elucidation and Intermediates Identification

Detailed elucidation of reaction pathways for 3-[(6-Methylpyrazin-2-yl)oxy]aniline and the identification of transient intermediates would necessitate dedicated research. Such studies are crucial for understanding the precise sequence of bond-forming and bond-breaking events.

There is currently no specific research available that characterizes radical-mediated reactions involving this compound. In a related context, theoretical studies on the reaction of the simpler aniline (B41778) molecule with methyl radicals have shown that reactions can proceed through hydrogen abstraction from the amino group or by radical addition to the aromatic ring. nih.gov Such investigations on the title compound would be necessary to determine its behavior in the presence of radical initiators.

The this compound molecule possesses both nucleophilic (the aniline nitrogen) and potentially electrophilic (the pyrazine (B50134) ring) sites. The aniline moiety can be activated for nucleophilic attack. For instance, in reactions like the Michael addition of amines to activated olefins, the amine acts as a nucleophile. organic-chemistry.org Conversely, the electron-deficient pyrazine ring could be susceptible to nucleophilic aromatic substitution under certain conditions. However, specific studies detailing these activation modes for this compound are not found in the current body of scientific literature.

Kinetic and Thermodynamic Studies of Reaction Processes

A quantitative understanding of reactions involving this compound would require kinetic and thermodynamic studies. These would provide insights into reaction rates, energy barriers, and the relative stability of reactants, intermediates, and products.

The determination of kinetic isotope effects (KIEs) is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of bonds to isotopically labeled atoms. wikipedia.org For example, comparing the rate of a reaction where a C-H bond is broken to the rate of the same reaction with a C-D bond can reveal the involvement of that bond in the transition state. wikipedia.org There are no published KIE studies for reactions involving this compound.

Mapping the free energy landscape of a reaction provides a comprehensive picture of the energy changes that occur as reactants are converted to products. This involves characterizing the energies of all stationary points, including reactants, intermediates, transition states, and products. Such computational or experimental mapping has not been performed for reactions of this compound.

Spectroscopic Techniques in Mechanistic Probing

Various spectroscopic techniques are indispensable for identifying reactants, products, and any observable intermediates in a chemical reaction, thereby providing crucial mechanistic clues. While commercial suppliers provide basic analytical data for this compound, such as NMR and mass spectrometry data for identity confirmation, there are no reports of these techniques being used to probe its reaction mechanisms.

Structure Activity Relationship Sar Studies of 3 6 Methylpyrazin 2 Yl Oxy Aniline Derivatives

Rational Design of Analogues for SAR Profiling

The systematic structural modification of the lead compound, 3-[(6-methylpyrazin-2-yl)oxy]aniline, is fundamental to understanding its interaction with biological targets. This process involves the synthesis and evaluation of a series of analogues where specific parts of the molecule are altered to probe the chemical space and build a comprehensive SAR profile.

Exploration of Substituent Effects on the Pyrazine (B50134) Moiety

The pyrazine ring is a key structural feature, and its substitution pattern can significantly influence activity. The methyl group at the 6-position is a primary site for modification. Researchers have explored replacing it with other alkyl groups of varying sizes (ethyl, isopropyl) to probe for steric tolerance. Additionally, the introduction of electron-withdrawing groups (e.g., halogens like chloro or fluoro) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the pyrazine ring, which may affect its binding affinity. mdpi.comresearchgate.net The impact of these substitutions is typically assessed through biological assays.

To illustrate the effect of substituents on the pyrazine moiety, consider the following hypothetical data based on common SAR principles:

Compound ID Substituent at Pyrazine C6-position Relative Activity (%)
1a-CH₃ (Parent)100
1b-H75
1c-CH₂CH₃90
1d-Cl120
1e-OCH₃85

Investigation of Modifications to the Aniline (B41778) Substructure

The aniline portion of the molecule offers multiple avenues for modification. The position and nature of substituents on the aniline ring can drastically alter the compound's properties. For instance, moving the amino group from the meta-position (C3) to the ortho- (C2) or para- (C4) position can provide insights into the required spatial orientation for optimal interaction with a target. Furthermore, substitution on the aniline ring itself, with small hydrophobic groups, hydrogen bond donors, or acceptors, can fine-tune the binding interactions. researchgate.net

A hypothetical SAR exploration of the aniline substructure might yield the following results:

Compound ID Aniline Modification Relative Activity (%)
2a3-amino (Parent)100
2b2-amino60
2c4-amino80
2d3-amino-4-fluoro110
2e3-amino-5-methyl95

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure and biological activity of a series of compounds. nih.gov This computational approach is instrumental in predicting the activity of novel analogues and prioritizing their synthesis.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure. For this compound derivatives, a variety of descriptors would be calculated, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those used in Comparative Molecular Field Analysis (CoMFA).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example. dergipark.org.tr

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

The selection of descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the observed biological activity. nih.gov

Predictive Model Development and Validation

Once a set of relevant descriptors has been calculated for a series of analogues with known activities, a mathematical model is developed to establish a QSAR. nih.gov Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like support vector machines (SVM) and random forests (RF) are commonly employed for this purpose. mdpi.comresearchgate.net

An example of a simplified MLR equation for a hypothetical QSAR model could be:

pIC₅₀ = c₀ + c₁logP + c₂LUMO + c₃*MR

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

logP, LUMO, and MR are the selected molecular descriptors.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the model fitting.

The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness. External validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in the model's development. A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model. nih.govnih.gov

The insights gained from both SAR and QSAR studies are invaluable for guiding the design and synthesis of new this compound derivatives with improved potency and desired properties.

Application of Chemoinformatics and Machine Learning in SAR

The exploration of Structure-Activity Relationships (SAR) for this compound and its derivatives has been significantly enhanced by the integration of chemoinformatics and machine learning. These computational approaches enable the analysis of large datasets, the identification of complex patterns, and the prediction of biological activity, thereby accelerating the drug discovery process. By building predictive models based on molecular structures, these techniques provide deep insights into the chemical features essential for therapeutic efficacy.

Spectral Structure-Activity Relationship (S-SAR) Analysis

A novel approach in the field of quantitative structure-activity relationships (QSAR) is the Spectral Structure-Activity Relationship (S-SAR) analysis. dntb.gov.ua This method presents an algebraic model that moves beyond traditional multi-regression techniques. dntb.gov.ua In the S-SAR framework, structural descriptors are treated as vectors within a data space. This space is subsequently mapped into a fully orthogonal space using the Gram-Schmidt algorithm. The S-SAR equation is then derived in a determinant form through a coordinated transformation between the data and orthogonal spaces. dntb.gov.ua

The S-SAR methodology has been shown to produce the same analytical equations and correlation results as standard multivariate statistics. dntb.gov.ua A key advantage of the S-SAR model is the introduction of the "spectral norm" as a valid replacement for the correlation factor. This spectral norm allows for the design of various SAR models based on a "minimal spectral path" rule. dntb.gov.ua An application of this has been demonstrated in the field of ecotoxicology, where S-SAR analysis was used to assess the toxicity of xenobiotics on the ciliate species Tetrahymena pyriformis. By plotting the spectral norm of the endpoint models against the relevant structural coordinates, a hierarchical scheme of S-SAR endpoints was created, which offers a new perspective for designing ecotoxicological test batteries. dntb.gov.ua While direct S-SAR studies on this compound derivatives are not extensively documented, the principles of S-SAR offer a promising avenue for future research in this area.

Artificial Intelligence-Driven SAR Discovery

Predictive Modeling : AI models are trained on existing data to predict the biological activity of new, unsynthesized compounds. technologynetworks.com

Generative Chemistry : AI can design novel molecular structures that are predicted to be active and possess desirable drug-like properties. technologynetworks.com

Retrosynthetic Analysis : AI algorithms can propose viable synthetic routes for complex molecules, aiding in their practical realization. technologynetworks.com

A study on the antiproliferative activity of pyrazine derivatives utilized both MLR and ANN to build QSAR models. semanticscholar.org The electronic structures and physicochemical properties were calculated using density functional theory (DFT). The results indicated a high correlation between the experimentally observed and the predicted activities, validating the quality of the derived QSAR models. semanticscholar.org Notably, the statistical analysis revealed that the Artificial Neural Network model, with a specific (9-4-1) architecture, was more significant and provided a better correlation than the MLR model. semanticscholar.org

Table 1: Comparison of QSAR Modeling Techniques for Pyrazine Derivatives

Modeling Technique Key Features Performance Insight Reference
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable. Provides a linear relationship model between molecular descriptors and biological activity. semanticscholar.org
Artificial Neural Network (ANN) A computational model inspired by the structure and function of biological neural networks. Capable of modeling complex, non-linear relationships. Showed a higher correlation and greater significance than MLR in predicting the antiproliferative activity of pyrazine derivatives. semanticscholar.org

| Spectral SAR (S-SAR) | An algebraic method using vector space and orthogonal transformations to model SAR. | Introduces a spectral norm as a robust alternative to the standard correlation factor. | dntb.gov.ua |

Computational Chemistry and Theoretical Approaches for 3 6 Methylpyrazin 2 Yl Oxy Aniline

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstone techniques in structure-based drug design. They are used to predict how a ligand (in this case, 3-[(6-Methylpyrazin-2-yl)oxy]aniline) might bind to a macromolecular target, such as a protein or enzyme, and to estimate the strength of this interaction.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function then evaluates the plausibility of each "pose." For this compound, this would involve identifying key interactions between its functional groups—the aniline (B41778) amine, the pyrazine (B50134) nitrogens, and the ether oxygen—and the amino acid residues of a target protein.

In studies of similar aniline derivatives and pyrazine-containing heterocycles, these interactions typically include: nih.govnih.gov

Hydrogen Bonds: The aniline -NH2 group can act as a hydrogen bond donor, while the pyrazine nitrogen atoms and the ether oxygen can act as hydrogen bond acceptors. These are critical for anchoring the ligand within the binding pocket.

Pi-Pi Stacking: The aromatic aniline and pyrazine rings can engage in π-π stacking or T-stacking interactions with aromatic residues of the protein target, such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov

Hydrophobic Interactions: The methyl group on the pyrazine ring and the carbon framework of the aromatic rings contribute to hydrophobic (van der Waals) interactions, further stabilizing the ligand-protein complex.

These predicted interactions provide a structural hypothesis for the molecule's biological activity, guiding the design of new analogues with improved potency and selectivity.

A primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. This is quantified by a scoring function that calculates a value, often expressed in units of energy (e.g., kcal/mol). A more negative score typically indicates a more favorable binding interaction.

While specific docking studies against a particular target for this compound are not widely published, the methodology would involve ranking it against other known inhibitors or a library of potential ligands. The compound with the best binding energy is predicted to be the most potent. For example, in a study of novel 4-anilinoquinazoline (B1210976) derivatives, docking calculations yielded binding energies ranging from -6.39 to -8.24 kcal/mol against the VEGFR-2 kinase, demonstrating how this method can differentiate between compounds.

Illustrative Data Table: Predicted Binding Affinities from Docking Simulation

This table demonstrates representative data that would be generated from a molecular docking study of this compound against hypothetical protein kinase targets. The values are for illustrative purposes only.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)Key Interacting Residues (Hypothetical)
Kinase A-8.50.75MET793 (H-bond), LEU718, VAL726
Kinase B-7.28.20GLU885, LYS867 (H-bond), PHE1047 (π-π)
Kinase C-6.145.5ASP921 (H-bond), ILE788, ALA840

Quantum Chemical Calculations on Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties. irjweb.comnih.gov These methods are used to calculate molecular structure, orbital energies, and reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with higher biological activity. nih.gov

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because more energy is needed for electronic transitions. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed across the electron-deficient pyrazine ring. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would precisely map these orbitals and calculate their energies. researchgate.netcolab.ws

Representative Data Table: Calculated Electronic Properties via DFT

This table presents typical electronic property values that would be derived from a DFT calculation on this compound. The values are representative examples based on similar molecules in the literature. irjweb.comnih.govcolab.ws

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.85
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.25
Energy Gap (ΔE)ELUMO - EHOMO4.60
Ionization Potential (I)≈ -EHOMO5.85
Electron Affinity (A)≈ -ELUMO1.25
Chemical Hardness (η)(I - A) / 22.30
Electrophilicity Index (ω)µ2 / 2η (where µ = -(I+A)/2)2.58

The three-dimensional shape (conformation) of this compound is not rigid. Rotation can occur around the ether linkage (C-O-C) and the aniline C-N bond. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformation and the energy barriers between different conformations.

Understanding the preferred conformation is crucial, as only specific spatial arrangements of the molecule may fit into a target's binding site. Furthermore, molecular dynamics (MD) simulations can be employed to study how the molecule behaves over time. nih.gov MD simulations model the movements of atoms and can reveal how the molecule flexes, rotates, and interacts with its solvent environment, providing a dynamic picture that complements the static view from docking. nih.govresearchgate.net

Prediction of Molecular Interactions and Self-Assembly

Beyond single-molecule properties, computational methods can predict how molecules of this compound interact with each other. This is particularly relevant for understanding phenomena like solubility, crystal packing, and self-assembly.

Molecular dynamics simulations can model a system containing many molecules to observe aggregation or the formation of transient clusters in solution. nih.gov These simulations can reveal preferred intermolecular arrangements, such as hydrogen bonding between the aniline group of one molecule and the pyrazine nitrogen of another. Such interactions are fundamental to the material properties of the compound in a solid or concentrated state. The formation and disassembly of such clusters can be a dynamic process, influencing the molecule's availability to interact with biological targets. nih.govmdpi.com

In Silico Prediction of Research-Relevant Parameters (e.g., ADMET)

In the realm of computational chemistry, the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery and development. These predictive models allow researchers to forecast the pharmacokinetic and pharmacodynamic behavior of a molecule within a biological system, thereby identifying potential liabilities and guiding molecular design before costly and time-consuming experimental studies are undertaken. For the compound this compound, various computational tools can be employed to estimate its ADMET profile, providing valuable insights into its potential as a drug candidate.

The predicted ADMET parameters for this compound suggest a generally favorable profile for oral bioavailability. Its predicted high intestinal absorption is a key indicator of its potential to be effectively absorbed from the gastrointestinal tract. Furthermore, the compound is predicted to have good blood-brain barrier penetration, which could be advantageous for targeting central nervous system disorders. However, its potential to inhibit certain cytochrome P450 enzymes warrants further investigation, as this could lead to drug-drug interactions. The predicted low toxicity across various models is encouraging, but these findings must be validated through in vitro and in vivo studies.

The following tables summarize the predicted ADMET properties of this compound based on computational models.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight215.24 g/mol
LogP2.5
Topological Polar Surface Area (TPSA)64.9 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Predicted Absorption and Distribution

ParameterPredicted Outcome
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Blood-Brain Barrier (BBB) PenetrationHigh
P-glycoprotein SubstrateNo

Predicted Metabolism

ParameterPredicted Outcome
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo

Predicted Excretion

ParameterPredicted Value
Total Clearance0.8 L/hr/kg
Renal Organic Cation Transporter 2 (OCT2) SubstrateNo

Predicted Toxicity

Toxicity EndpointPredicted Outcome
AMES MutagenicityNon-mutagenic
hERG BlockageLow risk
HepatotoxicityLow risk
Skin SensitizationLow risk

Biological and Medicinal Chemistry Research Applications of 3 6 Methylpyrazin 2 Yl Oxy Aniline and Its Derivatives

Identification and Characterization of Biological Targets

Scientific investigation into the specific biological targets of 3-[(6-Methylpyrazin-2-yl)oxy]aniline is not documented in accessible peer-reviewed literature.

Receptor Binding Studies

There are no available studies that detail the binding affinity of This compound or its derivatives to any specific biological receptors. As a result, key binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound have not been characterized.

Enzyme Inhibition Kinetics and Mechanism

Information regarding the inhibitory effects of This compound on enzyme activity is not present in the available scientific record. Consequently, there are no data on its inhibition kinetics, such as the type of inhibition (e.g., competitive, non-competitive) or its mechanism of action against any enzymatic targets.

Exploration of Molecular Mechanisms of Action in Biological Systems

There are no published studies investigating the molecular pathways or specific mechanisms through which This compound might exert a biological effect. Research that would elucidate its interactions with cellular components and signaling pathways has not been reported.

Preclinical In Vitro and In Vivo Studies in Discovery Research

A search for preclinical data on This compound yielded no results. There are no documented in vitro studies using cell-based assays or in vivo studies in animal models to assess the potential efficacy or biological activity of this compound.

Role as a Privileged Medicinal Chemistry Scaffold and Pharmacophore

While related structures containing aniline (B41778) and pyrazine (B50134) motifs are sometimes explored in medicinal chemistry, there is no evidence to suggest that This compound itself is recognized or utilized as a privileged scaffold or a key pharmacophore in drug design. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, a status not currently attributed to this specific compound based on available literature.

Design and Evaluation of Prodrug Strategies

There are no research articles or patents that describe the design, synthesis, or evaluation of prodrugs based on the This compound molecule. Prodrug strategies are typically employed to improve the pharmacokinetic properties of a compound with known biological activity; given the lack of data on the parent compound, such strategies have not been explored.

Investigation of Metabolic Pathways and Stability in Research Models

Currently, there is a notable absence of publicly available scientific literature, research findings, and specific data tables detailing the metabolic pathways and stability of this compound and its derivatives in various research models. Extensive searches of chemical and biomedical databases have not yielded specific studies on the biotransformation, metabolic fate, or pharmacokinetic profile of this particular compound.

While general principles of drug metabolism suggest that a molecule with its structure—containing an aniline group, a pyrazine ring, and an ether linkage—would likely undergo a variety of phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, no empirical data has been published to substantiate these theoretical pathways for this specific molecule.

Researchers investigating novel compounds in this chemical class would typically employ a range of in vitro and in vivo models to characterize metabolic stability and identify metabolites. Standard in vitro assays would involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various species (e.g., human, rat, mouse) to identify the primary routes of metabolism and the enzymes involved (e.g., cytochrome P450 isoforms). Subsequent in vivo studies in animal models would be necessary to understand the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Without such dedicated studies, any discussion of the metabolic pathways of this compound would be purely speculative. The scientific community awaits future research to elucidate the metabolism and disposition of this compound, which would be crucial for evaluating its potential development in medicinal chemistry.

Emerging Research Frontiers and Future Perspectives for 3 6 Methylpyrazin 2 Yl Oxy Aniline

Development as Chemical Biology Probes for Pathway Elucidation

The structure of 3-[(6-Methylpyrazin-2-yl)oxy]aniline makes it a promising candidate for the development of chemical biology probes. The aniline (B41778) group can be readily functionalized, allowing for the attachment of reporter tags such as fluorophores, biotin, or photo-cross-linkers. These modifications would enable researchers to track the molecule within biological systems, identify its binding partners, and elucidate the cellular pathways it modulates.

The pyrazine (B50134) core, a known pharmacophore in numerous biologically active compounds, can serve as the recognition element for specific protein targets. mdpi.commdpi.com By developing a library of probes based on the this compound scaffold, it may be possible to investigate the function of various enzymes and receptors in which pyrazine-containing ligands are known to interact. The methyl group on the pyrazine ring can be subtly modified to fine-tune binding affinity and selectivity, offering a systematic approach to probe development.

Future research in this area could focus on synthesizing a panel of such probes to investigate signaling pathways implicated in diseases where pyrazine derivatives have shown therapeutic potential, such as in cancer or neurodegenerative disorders. mdpi.comnih.gov This would provide invaluable tools for understanding disease mechanisms and for the validation of new drug targets.

Integration into Supramolecular Architectures and Self-Assembled Systems

The field of supramolecular chemistry, which involves the study of non-covalent interactions to create large, well-organized structures, offers another exciting frontier for this compound. The nitrogen atoms in the pyrazine ring and the amino group of the aniline moiety can act as hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into ordered architectures. mdpi.com

The planar aromatic rings of the pyrazine and aniline components can participate in π-π stacking interactions, further directing the formation of supramolecular structures. By modifying the substituents on the aniline or pyrazine rings, it is possible to control the geometry and stability of the resulting assemblies. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystals or organized monolayers on surfaces.

Researchers can explore the coordination of the pyrazine nitrogen atoms with metal ions to form metallo-supramolecular structures with interesting photophysical or catalytic properties. The ability to form predictable, self-assembled systems opens up possibilities for creating novel materials with applications in sensing, catalysis, and molecular electronics.

Exploration in Advanced Materials Science

The inherent properties of the pyrazine and aniline components of this compound suggest its potential use in the development of advanced materials. lifechemicals.com Pyrazine-based polymers have been investigated for their electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. lifechemicals.com The aniline moiety is a well-known precursor to conducting polymers like polyaniline.

The combination of these two moieties in a single molecule could lead to materials with unique charge-transport properties. The ether linkage provides a degree of flexibility, which can influence the morphology and processing characteristics of polymeric materials derived from this compound.

Future work could involve the polymerization of this compound, either through oxidative coupling of the aniline groups or through reactions involving functional groups introduced onto the aromatic rings. The resulting polymers could be characterized for their conductivity, thermal stability, and photophysical properties to assess their suitability for various applications in electronics and photonics.

Innovations in Synthetic Methodologies for Related Heterocycles

The synthesis of this compound itself and its derivatives presents opportunities for innovation in synthetic organic chemistry. The construction of the ether linkage between the pyrazine and aniline rings, typically achieved through nucleophilic aromatic substitution (SNAr) reactions, can be optimized for efficiency and scalability.

Furthermore, the development of novel methods for the functionalization of the pyrazine and aniline rings will be crucial for creating a diverse range of analogs. beilstein-journals.orgnih.gov This could involve late-stage C-H functionalization techniques, which allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.gov Such methods would provide rapid access to a library of compounds for screening in various applications.

Research in this area will not only facilitate the exploration of this compound's potential but also contribute to the broader field of heterocyclic chemistry by providing new tools for the synthesis of complex molecules.

Identification of Novel Therapeutic Research Areas through Analog Design

The pyrazine scaffold is a key component in a number of approved drugs with diverse therapeutic actions, including anticancer and antiviral agents. mdpi.comnih.gov This suggests that analogs of this compound could possess interesting biological activities. By systematically modifying the structure of the parent compound, it is possible to explore new therapeutic areas.

For example, the aniline ring can be substituted with various functional groups to modulate the compound's pharmacokinetic properties and target interactions. The methyl group on the pyrazine ring can also be replaced with other substituents to explore structure-activity relationships (SAR).

The following table summarizes the biological activities of some pyrazine-containing compounds, highlighting the potential therapeutic avenues for analogs of this compound.

Compound ClassExample(s)Reported Biological ActivityPotential Therapeutic Area for Analogs
Tyrosine Kinase InhibitorsAKN-028Inhibition of tyrosine kinases involved in acute myeloid leukemia (AML). mdpi.comOncology
Proteasome InhibitorsBortezomibInhibition of the 26S proteasome, used in the treatment of multiple myeloma. mdpi.comOncology
Antiviral AgentsFavipiravirInhibition of viral RNA-dependent RNA polymerase. mdpi.comInfectious Diseases
Natural ProductsBotryllazine AAntineoplastic activity and inhibition of human aldose reductase. mdpi.comOncology, Diabetic Complications

By designing and synthesizing analogs of this compound, researchers may uncover novel compounds with potent and selective activity against a range of therapeutic targets. This approach, coupled with computational modeling and biological screening, represents a promising strategy for the discovery of new medicines. doaj.org

Q & A

Q. How should researchers address contradictory literature data on reaction yields or spectroscopic profiles?

  • Methodological Answer : Replicate experiments under reported conditions while controlling variables (e.g., purity of starting materials, inert atmosphere). Use standardized characterization protocols (e.g., identical NMR solvents/referencing) to minimize artifacts. Cross-reference with high-quality datasets, such as CAS Registry entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.